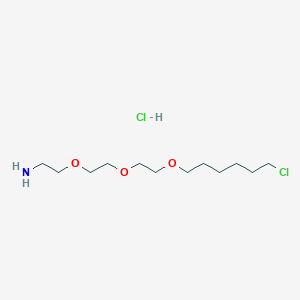

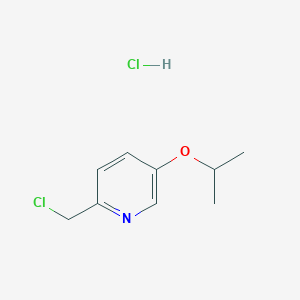

2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a PEG-based fish sperm protein linker that can be used in the synthesis of fish sperm protein . It has a molecular formula of C10H22ClNO2 .

Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution to protect the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl) carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, with an overall yield reaching 11.4% .Molecular Structure Analysis

The molecular formula of this compound is C10H22ClNO2 . The average mass is 223.740 Da and the monoisotopic mass is 223.133911 Da .Chemical Reactions Analysis

The compound is used as a PEG-based PROTAC linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 313.1±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.4±3.0 kJ/mol and the flash point is 143.2±23.7 °C . The index of refraction is 1.457 and the molar refractivity is 60.3±0.3 cm3 . The compound has 3 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on the synthesis and structural properties of novel organic compounds is vital for understanding the functionality and potential applications of complex molecules like 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine hydrochloride. For example, the study by Issac and Tierney (1996) on the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the intricate processes involved in chemical synthesis and the importance of spectroscopic and structural analysis (Issac & Tierney, 1996).

Environmental Concerns and Remediation Techniques

The environmental impact of chemical compounds, particularly those used in industrial processes, is a significant area of concern. Research into the occurrence, fate, and behavior of contaminants like parabens and sulfamethoxazole in aquatic environments can shed light on the persistence and biodegradation of chemical pollutants, potentially offering insight into the environmental behavior of structurally or functionally related compounds (Haman et al., 2015; Prasannamedha & Kumar, 2020).

Advanced Oxidation Processes

The degradation and removal of hazardous compounds, including nitrogen-containing organics and chlorinated solvents, through advanced oxidation processes (AOPs) are critical for mitigating environmental pollution. Studies on the kinetics and mechanisms of AOPs offer valuable information for designing effective treatment strategies for a wide range of contaminants, which could be applicable to the breakdown and neutralization of complex chemicals like this compound (Sharma, 2013; Bhat & Gogate, 2021).

Mechanism of Action

Target of action

The compound is a PEG-based PROTAC linker . PROTACs are designed to target specific proteins for degradation by the cell’s own ubiquitin-proteasome system .

Mode of action

As a PROTAC linker, the compound would be part of a larger molecule that includes a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The compound would help bring these two proteins into close proximity, allowing the ubiquitin ligase to tag the target protein for degradation .

Biochemical pathways

The compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . The specific pathways affected would depend on the target protein.

Result of action

The result of the compound’s action would be the degradation of the target protein . This could have various effects at the molecular and cellular level, depending on the function of the protein.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26ClNO3.ClH/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14;/h1-12,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNJTQZTUNYEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2709353.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol](/img/structure/B2709357.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)

![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)

![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)